Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate
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Overview
Description
Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate is a chemical compound with the molecular formula C14H18O6. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of oxirane (epoxy) groups, which contribute to its reactivity and versatility in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate typically involves the reaction of 4-methylcyclohexane-1,2-dicarboxylic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the action of the base .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: Reduction reactions can convert the oxirane groups to alcohols.
Substitution: The oxirane groups can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane groups under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies.
Industry: The compound is used in the production of epoxy resins, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including polymerization and cross-linking reactions .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-oxiranylmethyl) 4-cyclohexene-1,2-dicarboxylate
- Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-
- Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
Uniqueness
Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate is unique due to the presence of the 4-methylcyclohexane moiety, which imparts specific steric and electronic properties to the compound. This uniqueness can influence its reactivity and the properties of the materials derived from it .
Properties
CAS No. |
14533-70-1 |
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Molecular Formula |
C15H22O6 |
Molecular Weight |
298.33 g/mol |
IUPAC Name |
bis(oxiran-2-ylmethyl) 4-methylcyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C15H22O6/c1-9-2-3-12(14(16)20-7-10-5-18-10)13(4-9)15(17)21-8-11-6-19-11/h9-13H,2-8H2,1H3 |
InChI Key |
CIRCNIFATDOFLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)C(=O)OCC2CO2)C(=O)OCC3CO3 |
Origin of Product |
United States |
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